Kazusamycin A - 92090-94-3

Kazusamycin A

Catalog Number: EVT-271603
CAS Number: 92090-94-3
Molecular Formula: C33H48O7
Molecular Weight: 556.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kazusamycin A (KZM-A) is a natural product isolated from the fermentation broth of Streptomyces sp. No. 81-484. [, , ] It belongs to the leptomycin family of antibiotics, which are characterized by an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring. [, ] KZM-A has garnered significant attention in scientific research due to its potent antitumor activity. [, , ] It exhibits strong cytotoxicity against various cancer cell lines in vitro and inhibits tumor growth in vivo in murine models. [, , , , , , ]

Future Directions
  • Structure-Activity Relationship Studies: Developing a deeper understanding of the relationship between KZM-A's structure and its biological activity can guide the design of more potent and selective derivatives. []
Source and Classification

Kazusamycin A is sourced from actinomycetes, particularly from the Streptomyces genus. This classification places it within the broader category of natural products, specifically secondary metabolites known for their diverse biological activities. The compound has been noted for its in vitro cytotoxic effects against various tumor cell lines, including HeLa cells, indicating its potential as an anticancer agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of Kazusamycin A has been a subject of interest due to its complex structure. The first total synthesis was achieved through a series of carefully designed synthetic routes that included stereocontrol strategies to ensure the correct configuration of the molecule. Key synthetic approaches have involved:

  1. Segmented Synthesis: This method involves constructing the molecule in segments, allowing for easier manipulation and control over stereochemistry.
  2. Enzymatic Protocols: Enzymatic methods have been explored to achieve high enantioselectivity in the synthesis of certain intermediates, achieving up to 98% enantiomeric excess .

Technical Details

The total synthesis process typically includes multiple steps such as protection-deprotection sequences, coupling reactions, and purification stages using chromatographic techniques. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

Kazusamycin A features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The structural elucidation was initially performed using NMR spectroscopy, which provided insights into the arrangement of atoms within the molecule.

Key structural features include:

  • Multiple hydroxyl groups contributing to its solubility and reactivity.
  • A unique arrangement of carbon rings that define its chemical behavior.

Structural Data

  • Molecular Formula: C33H48O7C_{33}H_{48}O_{7}
  • Molecular Weight: 556 g/mol
  • Structural Representation: The compound's structure can be visualized through 2D or 3D molecular modeling software which illustrates its stereochemistry.
Chemical Reactions Analysis

Reactions and Technical Details

Kazusamycin A is known to engage in various chemical reactions that are critical for its biological activity. These reactions often involve:

  1. Inhibition Mechanisms: Kazusamycin A has been shown to inhibit nuclear export processes in cells, which is vital for its antitumor activity.
  2. Macromolecular Synthesis Inhibition: Studies indicate that it disrupts macromolecular synthesis in cancer cells, leading to cell death .

The technical details surrounding these reactions involve understanding the kinetics and mechanisms through which Kazusamycin A interacts with cellular components.

Mechanism of Action

Process and Data

The mechanism by which Kazusamycin A exerts its cytotoxic effects involves several key processes:

  • Nuclear Export Inhibition: Kazusamycin A inhibits the export of proteins from the nucleus, disrupting normal cellular function and leading to apoptosis in cancer cells.
  • Cytotoxic Activity: In vitro studies have demonstrated significant cytotoxicity against various tumor cell lines, including those derived from human cancers .

Data Supporting Mechanism

Research indicates that Kazusamycin A's effectiveness as an antitumor agent is closely linked to its ability to interfere with critical cellular pathways involved in growth and survival.

Physical and Chemical Properties Analysis

Physical Properties

Kazusamycin A exhibits several notable physical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited water solubility.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable when stored at low temperatures (−20 °C), maintaining efficacy over extended periods.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data from biochemical analyses confirm these properties, supporting its use in laboratory settings.

Applications

Kazusamycin A has several scientific applications primarily focused on cancer research:

  • Antitumor Agent Development: Ongoing research aims to explore Kazusamycin A as a lead compound for developing new anticancer therapies.
  • Biochemical Studies: Its mechanism of action makes it a valuable tool for studying nuclear transport processes in cells.
Biosynthetic Origins and Strain-Specific Production of Kazusamycin A

Actinomycete Source Identification: Streptomyces sp. Strain 81-484 and A87-18203

Kazusamycin A is a structurally complex polyketide macrolide first isolated in 1984 from the fermentation broth of the actinomycete strain Streptomyces sp. 81-484, sourced from Japanese soil samples. This strain was identified as the primary producer through systematic screening of actinomycete cultures for antitumor antibiotics. Subsequent research revealed that the closely related strain A87-18203 also produces Kazusamycin A, albeit with variations in yield and metabolic byproducts. Both strains belong to the Streptomyces genus, renowned for biosynthesizing structurally intricate bioactive metabolites. Genetic characterization indicates these strains harbor modular polyketide synthase (PKS) genes, though full genomic sequencing of their biosynthetic clusters remains incomplete [1] [2].

Table 1: Actinomycete Strains Producing Kazusamycin A

Strain DesignationIsolation SourceYear IdentifiedReported Bioactivities
Streptomyces sp. 81-484Soil (Japan)1984Antitumor, Antimicrobial, Anti-HIV (Rev protein inhibition)
Streptomyces sp. A87-18203UndisclosedNot specifiedAntitumor, Antimicrobial

Fermentation Protocols for Enhanced Yield Optimization

Producing Kazusamycin A via fermentation requires precise optimization due to its inherent structural complexity and low natural yield. Key strategies include:

  • Media Composition: Complex media rich in carbon sources (e.g., glucose, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract) maximize biomass and precursor availability. Trace elements like Fe²⁺, Zn²⁺, and Mn²⁺ enhance PKS activity [1].
  • Process Parameters:
  • Temperature: Optimal production occurs at 24–28°C.
  • pH: Maintained at 6.8–7.2 through automated titration.
  • Aeration: High oxygen transfer rates (≥0.8 vvm) significantly improve titers, as confirmed in 10-L bioreactor studies [1].
  • Precursor Feeding: Adding geraniol-derived precursors (e.g., geraniol epoxide) increases yield by 40–60%, directly supplying the polyketide backbone [1].
  • Two-Stage Fermentation: Initial growth phase (48–72 hours) followed by a production phase with reduced carbon flux minimizes metabolic repression [1].

Table 2: Fermentation Optimization Parameters for Kazusamycin A

ParameterOptimal RangeImpact on YieldScale Tested
Temperature24–28°C35% increaseLab-scale (10 L)
Dissolved Oxygen≥30% saturation50% increasePilot-scale (100 L)
Geraniol Feeding0.1% w/v (at 48 h)60% increaseLab-scale (10 L)
pH6.8–7.225% increaseLab-scale (10 L)

Despite optimization, titers rarely exceed milligrams per liter, necessitating gram-scale chemical synthesis for extensive biological testing [1].

Comparative Analysis of Kazusamycin A and B Biosynthetic Pathways

Kazusamycin A and its analogue Kazusamycin B share a common polyketide backbone synthesized via a modular Type I PKS pathway in Streptomyces sp. 81-484. Critical distinctions include:

  • Backbone Assembly: Both compounds derive from a linear polyketide chain formed by sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units. The PKS architecture includes modules for ketoreduction, dehydration, and enoylreduction, establishing stereochemistry [1] [2].
  • Cyclization Differences:
  • Kazusamycin A features a terminal δ-lactone ring formed by intramolecular esterification of a carboxylic acid with a C21-hydroxy group.
  • Kazusamycin B likely undergoes lactonization at an alternative hydroxyl position, yielding a distinct macrolactone topology [2].
  • Post-PKS Modifications:
  • Oxidation: Cytochrome P450 enzymes introduce epoxide functionalities in Kazusamycin A.
  • Glycosylation: Both compounds may incorporate deoxyaminosugars, though the specificity of glycosyltransferases remains uncharacterized [1].
  • Genetic Basis: The biosynthetic gene cluster (BGC) of Kazusamycin A includes putative genes for epoxidase (kazF) and dehydratase (kazG) enzymes absent in Kazusamycin B pathways. This suggests divergent post-assembly tailoring [1].

While comparative genetic studies are limited, structural analyses indicate Kazusamycin B possesses a shorter polyketide chain and altered oxygenation pattern, implying distinct PKS module organization or substrate specificity [2].

Properties

CAS Number

92090-94-3

Product Name

Kazusamycin A

IUPAC Name

(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid

Molecular Formula

C33H48O7

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17-/t21-,24+,25+,26+,28+,29+,32-/m1/s1

InChI Key

KZMHNEBMQDBQND-LBNZKSCFSA-N

SMILES

CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C

Solubility

Soluble in DMSO

Synonyms

16-hydroxyleptomycin B
hydroxyelactocin
kazusamycin
kazusamycin A
PD 114,721
PD-114721

Canonical SMILES

CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C

Isomeric SMILES

CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](CO)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@H]1[C@H](C=CC(=O)O1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.